molecular formula C23H17BrN2O3 B6084634 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone

2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Cat. No. B6084634
M. Wt: 449.3 g/mol
InChI Key: VPDHZCYOHAHXFK-AWNIVKPZSA-N
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Description

2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone, commonly known as BMQ, is a synthetic compound that has shown significant promise in scientific research. BMQ belongs to the class of quinazolinone compounds, which have been extensively studied due to their potential therapeutic applications.

Mechanism of Action

The mechanism of action of BMQ is not fully understood, but it is believed to involve the inhibition of various signaling pathways. BMQ has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, BMQ has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Furthermore, BMQ has been shown to induce apoptosis in cancer cells, which could contribute to its anticancer effects.
Biochemical and Physiological Effects
BMQ has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines. Additionally, BMQ has been found to increase the activity of antioxidant enzymes such as SOD and CAT, which could be beneficial in the treatment of oxidative stress-related diseases. Furthermore, BMQ has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMQ for lab experiments is its versatility. BMQ can be easily synthesized using a variety of methods, making it readily available for research purposes. Additionally, BMQ has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one limitation of BMQ for lab experiments is its potential toxicity. BMQ has been found to be toxic to some normal cells, which could limit its therapeutic potential.

Future Directions

There are many potential future directions for research on BMQ. One area of interest is the development of more potent and selective BMQ analogs. Additionally, further studies are needed to fully understand the mechanism of action of BMQ and its effects on various signaling pathways. Furthermore, research is needed to determine the optimal dosage and administration route for BMQ in the treatment of various diseases. Finally, studies are needed to determine the long-term safety and efficacy of BMQ in humans.

Synthesis Methods

BMQ can be synthesized using a variety of methods, including the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-methoxyaniline to form 2-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one. This intermediate can then be reacted with acetic anhydride and triethylamine to form BMQ. Other methods of synthesis include the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-methoxyaniline in the presence of a catalyst such as zinc chloride.

Scientific Research Applications

BMQ has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. BMQ has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, BMQ has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, BMQ has been found to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.

properties

IUPAC Name

2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c1-29-18-10-8-17(9-11-18)26-22(13-6-15-14-16(24)7-12-21(15)27)25-20-5-3-2-4-19(20)23(26)28/h2-14,27H,1H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDHZCYOHAHXFK-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one

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